molecular formula C23H28N4O3S B2928830 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide CAS No. 299419-15-1

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide

Katalognummer B2928830
CAS-Nummer: 299419-15-1
Molekulargewicht: 440.56
InChI-Schlüssel: LYWNFHJMMWOUOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potential drug candidate that has shown promising results in various preclinical studies.

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential in Neurodegenerative Diseases

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide belongs to the class of adamantane-based compounds, which have shown significant pharmacological potential in the treatment of neurodegenerative diseases. A comprehensive analysis highlights the structure-activity relationships of over 75 natural and synthetic adamantane derivatives. Some of these, such as amantadine and memantine, are already in use for treating conditions like dementia, Alzheimer's, and Parkinson's diseases. The review suggests that derivatives of 1-fluoro- and 1-phosphonic acid adamantane could offer even greater pharmacological benefits against these diseases, exceeding those of well-known compounds like amantadine and memantine, indicating promising research directions for biochemists, pharmacologists, and the pharmaceutical industry (Dembitsky, Gloriozova, & Poroikov, 2020).

Synthesis of N-heterocycles via Sulfinimines

The compound's sulfamoyl group is related to sulfinamide chemistry, particularly tert-butanesulfinamide, which has emerged as a gold standard in the stereoselective synthesis of amines and their derivatives. This area of research has provided a general approach to constructing structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are foundational structures in many natural products and therapeutically relevant compounds. The review covering literature from 2010 to 2020 showcases the critical role of tert-butanesulfinamide-mediated asymmetric synthesis via sulfinimines in creating these important structural motifs (Philip, Radhika, Saranya, & Anilkumar, 2020).

Environmental Degradation of Polyfluoroalkyl Chemicals

Another aspect of research related to N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide involves the environmental degradation of polyfluoroalkyl chemicals. This review delves into the biodegradability of these chemicals in various environments, emphasizing the necessity of understanding their fate due to their toxic profiles. It points to a significant knowledge gap regarding the direct detection of precursor chemicals in environmental samples, suggesting a focus on laboratory investigations to bridge this gap (Liu & Mejia Avendaño, 2013).

Sulfonamide Inhibitors: A Patent Review

Sulfonamide compounds, which include the sulfamoyl group as found in N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide, have been a significant class of synthetic bacteriostatic antibiotics. This review from 2013 to the present examines the major classes of sulfonamide inhibitors, their applications in treating bacterial infections, and their use in various clinically relevant drugs, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. It underscores the continued importance of primary sulfonamides in developing drugs for various conditions, including cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).

Eigenschaften

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S/c1-14-7-15(2)25-22(24-14)27-31(29,30)20-5-3-19(4-6-20)26-21(28)23-11-16-8-17(12-23)10-18(9-16)13-23/h3-7,16-18H,8-13H2,1-2H3,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWNFHJMMWOUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.